molecular formula C6H7N3S B1661659 Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine CAS No. 933722-74-8

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine

Cat. No. B1661659
CAS RN: 933722-74-8
M. Wt: 153.21
InChI Key: LKOOJZXSWSROLR-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine is a heterocyclic compound with a molecular weight of 153.21 . It is a powder in physical form . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound and its analogs has been the subject of various studies . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C6H7N3S/c7-3-5-4-10-6-8-1-2-9(5)6/h1-2,4H,3,7H2 .


Chemical Reactions Analysis

This compound is part of the imidazothiazole class of compounds, which have been found to exhibit a wide range of biological activities . The chemical reactions involving this compound and its derivatives are still under investigation .

It is stored at a temperature of 4 degrees Celsius .

Mechanism of Action

Target of Action

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly those of ovarian, colon, renal, and leukemia origin . The compound interacts with these cells, inhibiting their proliferation and inducing apoptosis .

Mode of Action

It is believed to interact with its targets through a series of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. It is known to induce cellular apoptosis, a process that involves a variety of biochemical pathways including the intrinsic and extrinsic apoptotic pathways . .

Pharmacokinetics

It is known that the compound undergoes oxidative metabolism in human liver microsomes to yield glutathione conjugates This suggests that the compound may be metabolized in the liver and excreted via the biliary system

Result of Action

The primary result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors. The compound has shown promising results in vitro, displaying broad-spectrum antiproliferative activity against a variety of cancer cell lines .

Advantages and Limitations for Lab Experiments

One of the main advantages of Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine is its unique chemical structure, which makes it an ideal candidate for the development of new drugs and therapeutic agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in the lab.

Future Directions

There are many potential future directions for the research and development of Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine. Some of these include:
1. Further studies on the mechanism of action of this compound, including its effects on various signaling pathways in the body.
2. Development of new drugs and therapeutic agents based on the chemical structure of this compound.
3. Studies on the potential application of this compound in the treatment of other diseases, including autoimmune diseases and infectious diseases.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Development of new methods for synthesizing and purifying this compound.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential application in various fields, including medicinal chemistry and drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases.

Scientific Research Applications

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine has been extensively studied for its potential application in medicinal chemistry and drug development. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential application as an anti-inflammatory agent and as a modulator of the immune system.

Safety and Hazards

The compound is classified as a danger according to the GHS system, with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-3-5-4-10-6-8-1-2-9(5)6/h1-2,4H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOOJZXSWSROLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CSC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289787
Record name Imidazo[2,1-b]thiazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933722-74-8
Record name Imidazo[2,1-b]thiazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933722-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]thiazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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